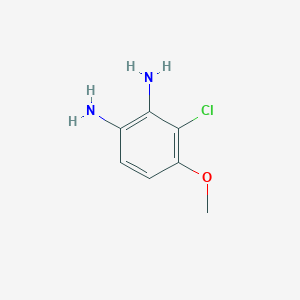

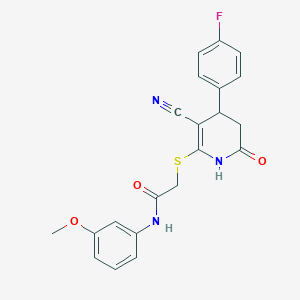

![molecular formula C20H21N3O3 B2958120 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 342596-28-5](/img/structure/B2958120.png)

2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a benzo[de]isoquinoline-1,3(2H)-dione moiety, which is a type of polycyclic aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The piperazine ring typically adopts a chair conformation . The benzo[de]isoquinoline-1,3(2H)-dione moiety would add significant rigidity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzo[de]isoquinoline-1,3(2H)-dione moiety . Piperazine rings can participate in a variety of reactions, including alkylation and acylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperazine ring could increase the compound’s solubility in water . The compound’s melting and boiling points, as well as its density, would depend on the specific arrangement of atoms and the types of intermolecular forces present .科学的研究の応用

Receptor Affinity and Antagonistic Activities

Research conducted by Mokrosz et al. (1999) on a series of arylpiperazine derivatives, including compounds related to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated their high affinity for 5-HT1A and 5-HT2A receptors. These findings suggest potential applications in treating disorders related to these receptors, such as depression and anxiety (M. Mokrosz et al., 1999).

Antitumor Activities

Studies have also explored the antitumor activities of arylpiperazine compounds. Zhou et al. (2017) investigated the crystal structures and potential antitumor effects of similar arylpiperazine derivatives. The research indicated that these compounds might offer new avenues for cancer treatment through their interaction with cellular structures and inhibition of tumor growth (Jinhui Zhou et al., 2017).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of naphthalimide-functionalized polynorbornenes, which share structural motifs with the compound of interest, were explored by Hollauf et al. (2016). These materials, due to their fluorescence and photostability, find applications in sensing, imaging, and as components in optoelectronic devices (Manuel Hollauf et al., 2016).

Growth Inhibition and Apoptosis in Cancer Cells

Lin et al. (2011) reported on a novel amonafide analogue, showing that it causes growth inhibition and apoptosis in Raji cells through a ROS-mediated mitochondrial pathway. This mechanism of action underlines the potential of such compounds in developing targeted cancer therapies (B. Lin et al., 2011).

Molecular Docking and Antimicrobial Studies

Ghabbour et al. (2016) conducted research to determine the structure and antimicrobial activity of a compound structurally similar to this compound. The findings revealed moderate antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (H. Ghabbour et al., 2016).

作用機序

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been reported to exhibit anti-inflammatory effects .

Mode of Action

Piperazine derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . They also reduce the paw licking time of animals in the second phase of the formalin test . Furthermore, these compounds reduce oedema formation and cell migration, decrease myeloperoxidase enzyme activity, and lower the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Biochemical Pathways

Piperazine derivatives have been shown to influence the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators .

Result of Action

Piperazine derivatives have been shown to exhibit anti-nociceptive and anti-inflammatory effects . They decrease the number of writhings induced by acetic acid, reduce paw licking time in the formalin test, and decrease oedema formation .

将来の方向性

生化学分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

CBMicro_038012 has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CBMicro_038012 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of CBMicro_038012 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of CBMicro_038012 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

CBMicro_038012 is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

CBMicro_038012 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-21-10-12-22(13-11-21)17(24)8-9-23-19(25)15-6-2-4-14-5-3-7-16(18(14)15)20(23)26/h2-7H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNNJHXSXRXNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

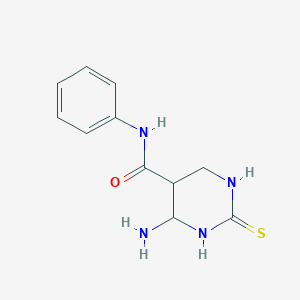

![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)

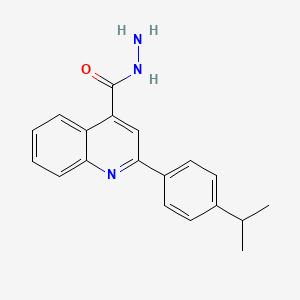

![N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958042.png)

![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)

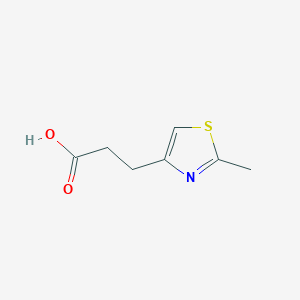

![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)

![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)